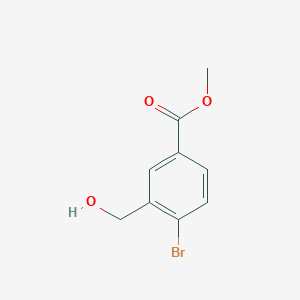

Methyl 4-bromo-3-(hydroxymethyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-3-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIIBAQYFWZDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254746-40-2 | |

| Record name | methyl 4-bromo-3-(hydroxymethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a key substituted benzoate ester that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing a reactive hydroxymethyl group and a bromine atom suitable for cross-coupling reactions, makes it a valuable intermediate in the development of complex molecular architectures. This compound is particularly instrumental in the fields of medicinal chemistry and materials science, where it is used in the preparation of selective inhibitors and other functional molecules.[1] This guide provides an in-depth exploration of the viable synthetic pathways to this compound, focusing on the chemical principles, experimental protocols, and critical process parameters that ensure a successful and efficient synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical approach to designing the synthesis of this compound involves considering several key bond disconnections. The primary retrosynthetic pathways diverge based on the sequence of introducing the three key functional groups: the methyl ester, the hydroxymethyl group, and the bromine atom.

Caption: Preferred synthesis workflow for this compound.

Step 1: Benzylic Dibromination of 3-Bromo-4-methylbenzoic Acid

The synthesis commences with a free-radical bromination of the benzylic methyl group.

-

Causality: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing competitive aromatic bromination. [2]A radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the reaction. [2]Carbon tetrachloride (CCl₄) is a classic solvent for these reactions due to its inertness, though safer alternatives like cyclohexane may also be employed. [3][4]Using two equivalents of NBS ensures the formation of the dibrominated product.

Experimental Protocol:

-

To a three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-4-methylbenzoic acid (1 eq.), N-bromosuccinimide (2.2 eq.), and carbon tetrachloride.

-

Add a catalytic amount of AIBN (0.05 eq.).

-

Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 days, monitoring the reaction progress by TLC or HPLC. [2]4. After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filter cake with a small amount of cold carbon tetrachloride. [2]7. Combine the filtrates and concentrate under reduced pressure to yield the crude 3-bromo-4-(dibromomethyl)benzoic acid, which is often used directly in the next step without further purification. [2]

Step 2: Hydrolysis to 3-Bromo-4-formylbenzoic Acid

The geminal dibromide is converted to an aldehyde. While standard hydrolysis can be challenging, the use of silver nitrate provides a clean and efficient transformation.

-

Causality: Silver ions coordinate with the bromine atoms, facilitating their departure and subsequent attack by water or ethanol, leading to the formation of an intermediate that readily hydrolyzes to the aldehyde. This method is particularly effective for converting benzylic dihalides. [2] Experimental Protocol:

-

Dissolve the crude 3-bromo-4-(dibromomethyl)benzoic acid (1 eq.) in ethanol in a round-bottom flask. [2]2. Prepare an aqueous solution of silver nitrate (AgNO₃) (2.1 eq.) and add it dropwise to the ethanol solution while heating at approximately 50-55°C. [2]3. Maintain the reaction at this temperature for 1-2 hours. A precipitate of silver bromide will form.

-

Upon completion, cool the mixture to room temperature and filter to remove the silver bromide precipitate.

-

Wash the filter cake thoroughly with ethanol. [2]6. Combine the filtrates and remove the solvent under reduced pressure to obtain crude 3-bromo-4-formylbenzoic acid.

Step 3: Esterification to Methyl 4-bromo-3-formylbenzoate

The carboxylic acid is converted to its corresponding methyl ester. Standard esterification conditions are effective.

-

Causality: Fischer esterification (acid-catalyzed reaction with methanol) is a straightforward method. Alternatively, for a faster and more irreversible reaction, the carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. [5] Experimental Protocol (via Thionyl Chloride):

-

In a fume hood, suspend 3-bromo-4-formylbenzoic acid (1 eq.) in methanol.

-

Cool the mixture in an ice bath and add thionyl chloride (2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess methanol and SOCl₂ under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 4-bromo-3-formylbenzoate. [6][7]

Step 4: Selective Reduction to this compound

The final step is the selective reduction of the aldehyde functional group in the presence of the methyl ester.

-

Causality: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions, thus providing excellent chemoselectivity.

Experimental Protocol:

-

Dissolve Methyl 4-bromo-3-formylbenzoate (1 eq.) in a suitable solvent such as methanol or a mixture of THF and methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise, ensuring the temperature remains below 5°C.

-

Stir the reaction at 0°C for 30-60 minutes, monitoring by TLC for the disappearance of the starting material.

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Quantitative Data Summary

The following table summarizes the key transformations and expected outcomes for the primary synthesis pathway. Yields are representative and can vary based on reaction scale and optimization.

| Step | Transformation | Key Reagents | Typical Yield | Purity Target |

| 1 | Benzylic Dibromination | 3-Bromo-4-methylbenzoic acid, NBS, AIBN | >90% (crude) | Used directly |

| 2 | Aldehyde Formation | 3-Bromo-4-(dibromomethyl)benzoic acid, AgNO₃ | ~60-70% | Used directly |

| 3 | Esterification | 3-Bromo-4-formylbenzoic acid, SOCl₂, MeOH | >90% | >95% |

| 4 | Aldehyde Reduction | Methyl 4-bromo-3-formylbenzoate, NaBH₄ | >95% | >98% |

| Overall | Total Synthesis | - | ~30-40% | >98% |

Note: The overall yield is based on the multi-step sequence reported in related literature.[2]

Conclusion

The synthesis of this compound is most reliably achieved through a well-defined, four-step sequence starting from 3-bromo-4-methylbenzoic acid. This pathway leverages selective benzylic bromination, a silver-mediated hydrolysis, standard esterification, and a chemoselective reduction. Each step is chosen for its efficiency, selectivity, and reliability, providing a robust method for researchers and drug development professionals to access this valuable chemical intermediate. Careful control of reaction conditions and appropriate purification at key stages are paramount to achieving high purity and a satisfactory overall yield.

References

- Benchchem. (n.d.). Methyl 3-(bromomethyl)benzoate | High-Purity | RUO.

- Benchchem. (n.d.). Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5.

- Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research.

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.

- Echemi. (n.d.). Methyl 3-(bromomethyl)benzoate.

- Guidechem. (n.d.). How to Synthesize Methyl 4-(bromomethyl)benzoate? - FAQ.

- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.

- ChemicalBook. (2025). Methyl 3-(bromomethyl)benzoate | 1129-28-8.

- PubChem. (n.d.). Methyl 4-bromo-3-formylbenzoate | C9H7BrO3 | CID 23141464.

- Achmem. (n.d.). Methyl 4-bromo-3-formylbenzoate.

- ChemScene. (n.d.). 858124-35-3 | Methyl 4-bromo-3-formylbenzoate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]

- 6. achmem.com [achmem.com]

- 7. Methyl 4-bromo-3-formylbenzoate | C9H7BrO3 | CID 23141464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: A Versatile Scaffold for Drug Discovery and Beyond

Methyl 4-bromo-3-(hydroxymethyl)benzoate, bearing the CAS number 254746-40-2, is a strategically functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a methyl ester, a bromine atom, and a hydroxymethyl group on a benzene ring offers a trifecta of reactive sites, enabling chemists to perform a diverse array of chemical transformations. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. The strategic positioning of the functional groups allows for sequential and selective reactions, making it an ideal starting material for the construction of novel pharmaceutical agents and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 254746-40-2 | [1] |

| Molecular Formula | C₉H₉BrO₃ | [2] |

| Molecular Weight | 245.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Not specified, but related isomers melt in the 121-125 °C range. | [4] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and methanol. | [3][4] |

| SMILES | COC(=O)c1ccc(c(c1)CO)Br | [1] |

| InChI | InChI=1S/C9H9BrO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4,11H,5H2,1H3 | [2] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be achieved through a multi-step pathway starting from the readily available 3-bromo-4-methylbenzoic acid. This synthetic route involves the protection of the carboxylic acid as a methyl ester, followed by functionalization of the methyl group. A plausible synthetic strategy is outlined below, based on a patented method for a closely related compound.[8]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 3-Bromo-4-methylbenzoic Acid

This initial step protects the carboxylic acid and prevents unwanted side reactions in subsequent steps.

-

Reaction Setup: To a solution of 3-bromo-4-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Reaction Execution: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-4-methylbenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Benzylic Bromination

This step introduces a bromine atom at the benzylic position, which is a key intermediate for the introduction of the hydroxyl group.

-

Reaction Setup: Dissolve Methyl 3-bromo-4-methylbenzoate (1.0 eq) in carbon tetrachloride (10 volumes). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).[8]

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere for 2-4 hours. The reaction is typically initiated with a light source. Monitor the disappearance of the starting material by TLC.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure. The resulting crude Methyl 3-bromo-4-(bromomethyl)benzoate can be purified by column chromatography on silica gel.

Step 3: Conversion to Aldehyde

The benzylic bromide is then converted to the corresponding aldehyde.

-

Reaction Setup: Dissolve the crude Methyl 3-bromo-4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water. Add silver nitrate (1.2 eq) to the solution.[8]

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-16 hours. A precipitate of silver bromide will form.

-

Work-up and Purification: Filter the reaction mixture to remove the silver bromide precipitate. Concentrate the filtrate to remove the ethanol. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 4-bromo-3-formylbenzoate.

Step 4: Reduction to the Hydroxymethyl Group

The final step involves the selective reduction of the aldehyde to the primary alcohol.

-

Reaction Setup: Dissolve the crude Methyl 4-bromo-3-formylbenzoate (1.0 eq) in methanol at 0 °C.

-

Reaction Execution: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The three distinct functional groups of this compound provide a versatile platform for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira Couplings

The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction enables the coupling of the aryl bromide with a boronic acid or ester, introducing a new aryl or vinyl substituent. This is a powerful tool for building molecular complexity.[9][10]

Caption: General scheme for the Suzuki-Miyaura coupling.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, introducing an alkynyl group. This is particularly useful for the synthesis of conjugated systems.[11][12]

Caption: General scheme for the Sonogashira coupling.

Representative Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system, for example, a mixture of toluene and water (4:1). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

-

Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.

Transformations of the Hydroxymethyl Group

The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be protected to allow for selective reactions at other positions.

-

Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can convert the hydroxymethyl group to an aldehyde (Methyl 4-bromo-3-formylbenzoate). Stronger oxidizing agents such as potassium permanganate or Jones reagent will yield the corresponding carboxylic acid.

-

Protection: The hydroxyl group can be protected with common protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers to prevent its interference in subsequent reactions.

Reactions of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. It can also be converted to other functional groups such as amides via aminolysis.

Applications in Drug Discovery and Materials Science

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents.[3][13] The ability to introduce diverse substituents through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

For instance, the arylated or alkynylated products derived from this starting material can be further elaborated to generate libraries of compounds for screening against various biological targets. A related compound, methyl 3-amino-4-bromobenzoate, has been used in the synthesis of photoactive molecules, suggesting that derivatives of this compound could find applications in the development of photodynamic therapy agents or molecular probes.[14]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature provides a wealth of opportunities for the construction of complex and diverse molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and applications, with the aim of empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and advanced materials. The detailed protocols and mechanistic insights offered herein are intended to serve as a practical resource for the design and execution of innovative synthetic strategies.

References

-

Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Chemical Innovation. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-. Retrieved from [Link]

-

PubMed. (2012). Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. Retrieved from [Link]

-

ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

University at Buffalo. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

BMRB. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). This compound [CAS: 254746-40-2]. Retrieved from [Link]

Sources

- 1. ivychem.com [ivychem.com]

- 2. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. nbinno.com [nbinno.com]

- 4. METHYL 4-BROMO-3-HYDROXYBENZOATE | 106291-80-9 [chemicalbook.com]

- 5. This compound(254746-40-2) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL 4-BROMO-3-HYDROXYBENZOATE(106291-80-9)FT-IR [chemicalbook.com]

- 7. METHYL 4-BROMO-3-HYDROXYBENZOATE(106291-80-9) 1H NMR [m.chemicalbook.com]

- 8. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. nbinno.com [nbinno.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

An In-depth Technical Guide

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate is a valuable substituted aromatic ester that serves as a key building block in organic synthesis. Its bifunctional nature, possessing both an electrophilic ester and a nucleophilic primary alcohol, alongside a strategically placed bromine atom, makes it a versatile intermediate for creating more complex molecular architectures. This compound and its isomers are instrumental in the development of novel compounds in material science and pharmaceutical research.[1] A thorough characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications.

This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering for correlation with NMR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a definitive structural assignment can be made.

Theoretical Principles of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with non-zero spin, such as ¹H and ¹³C, can absorb electromagnetic radiation at specific frequencies. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it and causing it to resonate at a higher frequency (downfield). Conversely, electron-donating groups "shield" the nucleus, causing an upfield shift. The area under a ¹H NMR signal (integration) is proportional to the number of protons it represents. Furthermore, spin-spin coupling between adjacent, non-equivalent protons causes signals to split into multiplets, providing valuable information about connectivity.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for acquiring high-fidelity NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for initial characterization due to its relative inertness and simple solvent signals.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Record the spectra on a 400 MHz (or higher) spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Subsequently, acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

¹H NMR Spectroscopic Data & Interpretation

The ¹H NMR spectrum provides a wealth of information about the proton environment of the molecule.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H2) | 8.05 - 8.15 | Doublet (d) | 1H | ~2.0 | Ortho to the electron-withdrawing ester group and meta to the bromine, resulting in a significant downfield shift. Small coupling is due to meta-coupling with H6. |

| Ar-H (H6) | 7.85 - 7.95 | Doublet of Doublets (dd) | 1H | ~8.4, ~2.0 | Ortho to the bromine atom and para to the hydroxymethyl group. Experiences ortho-coupling with H5 and meta-coupling with H2. |

| Ar-H (H5) | 7.65 - 7.75 | Doublet (d) | 1H | ~8.4 | Ortho to the bromine atom and meta to the ester group. Primarily influenced by ortho-coupling to H6. |

| -CH ₂OH (C9) | 4.70 - 4.80 | Singlet (s) or Doublet (d) | 2H | N/A or ~6.0 | These benzylic protons are deshielded by the adjacent aromatic ring and oxygen. The signal may be a singlet or, if coupling to the -OH proton is observed, a doublet. |

| -COOCH ₃ (C8) | 3.90 - 4.00 | Singlet (s) | 3H | N/A | These protons are on a methyl group attached to the ester oxygen, resulting in a characteristic downfield singlet. |

| -CH₂OH | 1.90 - 2.50 | Singlet (s) or Triplet (t) | 1H | N/A or ~6.0 | The chemical shift of this hydroxyl proton is variable and depends on concentration and solvent. It may couple to the adjacent CH₂ protons. |

¹³C NMR Spectroscopic Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C =O (C7) | 165.0 - 167.0 | The ester carbonyl carbon is highly deshielded and appears significantly downfield. |

| Ar-C (C3) | 140.0 - 142.0 | Aromatic carbon bearing the hydroxymethyl group. |

| Ar-C (C1) | 133.0 - 135.0 | Aromatic carbon attached to the ester group. |

| Ar-C H (C6) | 131.5 - 133.0 | Aromatic methine carbon. |

| Ar-C H (C2) | 129.0 - 131.0 | Aromatic methine carbon. |

| Ar-C -Br (C4) | 126.0 - 128.0 | The carbon atom directly bonded to bromine shows a characteristic shift in this region. |

| Ar-C H (C5) | 124.0 - 126.0 | Aromatic methine carbon. |

| -C H₂OH (C9) | 63.0 - 65.0 | The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the adjacent oxygen. |

| -COOC H₃ (C8) | 52.0 - 53.0 | The methyl carbon of the ester group appears in a typical upfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Theoretical Principles of IR

When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation. The frequency of vibration depends on the bond strength and the masses of the atoms involved. A polar bond generally results in a stronger IR absorption. Therefore, functional groups like C=O (carbonyl) and O-H (hydroxyl) give rise to very strong, characteristic absorption bands.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |

| 2960 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (sp³ C-H) |

| ~1725 | Strong, Sharp | C=O Stretch | Ester |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-O Stretch | Ester and Alcohol |

| ~850 | Strong | C-H Bend | para-disubstituted pattern |

| 700 - 500 | Medium-Weak | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₉BrO₃, with a monoisotopic mass of approximately 243.97 Da.[2]

Theoretical Principles of MS

In Electrospray Ionization (ESI) mass spectrometry, the sample is dissolved and sprayed into the spectrometer, where it is ionized, typically by protonation [M+H]⁺ or adduction with sodium [M+Na]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). A key feature for halogenated compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any ion containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by 2 m/z units. This is a definitive diagnostic tool for the presence of bromine.

Experimental Protocol for MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts.

-

Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

-

Mass Spectrum Analysis

Table 4: Expected High-Resolution MS Data (ESI+)

| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Ratio |

| [M+H]⁺ | 244.9808 | 246.9787 | ~1:1 |

| [M+Na]⁺ | 266.9627 | 268.9607 | ~1:1 |

The most telling feature will be the "doublet" peak for the molecular ion. Observing a pair of peaks at m/z ~245 and ~247 with nearly identical intensities is conclusive evidence for a molecule containing a single bromine atom.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating corroborating evidence from multiple analytical techniques. No single technique provides all the answers, but together they build an undeniable case.

Caption: A logical workflow demonstrating how NMR, IR, and MS data are integrated to confirm molecular structure.

Conclusion

The structural elucidation of this compound is straightforward when a systematic, multi-technique spectroscopic approach is employed. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and substitution pattern on the aromatic ring. Infrared spectroscopy provides clear and immediate confirmation of the essential hydroxyl and ester carbonyl functional groups. Finally, mass spectrometry confirms the correct molecular weight and, crucially, provides the characteristic isotopic signature of a monobrominated compound. The combination of these techniques provides a self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and purity of this important synthetic intermediate.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for "An efficient and recyclable HBr/H₂O₂/Methanol catalytic system for the one-pot synthesis of methyl benzoates from benzyl alcohols". Retrieved from [Link]

-

Simmons, J. T., et al. (2018). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. New Journal of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9BrO3). Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of Methyl 4-bromo-3-(hydroxymethyl)benzoate

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Methyl 4-bromo-3-(hydroxymethyl)benzoate . Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and the logic of spectral interpretation, reflecting a framework of expertise and trustworthiness essential for modern analytical science.

The structure of this guide is designed to follow a logical progression from sample analysis to data interpretation, providing a self-validating workflow for the structural elucidation of this and similar substituted benzoate compounds.

Overall Analytical Workflow

The structural confirmation of a synthesized small molecule like this compound is a multi-step process. It begins with careful sample preparation, proceeds to data acquisition using complementary analytical techniques, and culminates in a synthesized interpretation of the combined data.

Caption: High-level workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[1] For this compound, ¹H (proton) and ¹³C NMR provide definitive information on the number and connectivity of atoms.

Foundational Principles of ¹H NMR

¹H NMR spectroscopy operates on the principle that protons in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.[2] This frequency is influenced by the local electronic environment, leading to the key observables:

-

Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the proton's chemical environment. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value).

-

Integration: The area under a signal is proportional to the number of protons it represents.[3]

-

Spin-Spin Splitting (Multiplicity): The signal for a proton is split by non-equivalent protons on adjacent carbons. The number of peaks in a split signal (multiplicity) is given by the n+1 rule, where 'n' is the number of adjacent protons.[4]

Experimental Protocol for ¹H NMR

A robust and reproducible NMR spectrum is contingent on a meticulous experimental protocol.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Expert Insight: CDCl₃ is chosen for its excellent solvating power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

-

-

Data Acquisition:

-

Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument).

-

Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum: Interpretation and Analysis

The structure of this compound presents five distinct proton environments, leading to five unique signals in the ¹H NMR spectrum.

Caption: Correlation of protons to their predicted NMR signals.

-

Aromatic Protons (Hₐ, Hₑ, Hₐ):

-

Hₐ (~8.1 ppm): This proton is ortho to the electron-withdrawing ester group, making it the most deshielded aromatic proton. It will appear as a doublet (d) due to coupling with Hₑ.

-

Hₑ (~7.9 ppm): This proton is split by both Hₐ and Hₑ, resulting in a doublet of doublets (dd).

-

Hₑ (~7.7 ppm): This proton is adjacent to the bromine atom. It will appear as a doublet (d) due to coupling with Hₑ. The chemical shifts of aromatic protons are typically found between 7-8 ppm.[6]

-

-

Hydroxymethyl Protons (-CH₂OH, Hₐ):

-

Hₐ (~4.8 ppm): The two protons of the benzylic alcohol are chemically equivalent and are not adjacent to any other protons, so they will appear as a singlet (s). Their position is downfield due to the proximity of the aromatic ring and the oxygen atom.

-

The hydroxyl proton (-OH) itself may appear as a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

-

Methyl Ester Protons (-OCH₃, Hₑ):

-

Hₑ (~3.9 ppm): The three protons of the methyl group are highly shielded and equivalent. With no adjacent protons, they will produce a sharp singlet (s). Protons on a carbon adjacent to the oxygen of an ester typically appear around 3.7-4.1 ppm.[7]

-

Foundational Principles of ¹³C NMR

In ¹³C NMR, each unique carbon atom in a molecule gives a distinct signal.[8] Standard spectra are proton-decoupled, meaning all signals appear as singlets. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. Aromatic and carbonyl carbons are significantly deshielded and appear far downfield.[9]

Predicted ¹³C NMR Spectrum: Interpretation and Analysis

The molecule has 9 carbon atoms, but due to the plane of symmetry in a monosubstituted benzene ring, we expect to see 9 distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing around ~166 ppm .[8]

-

Aromatic Carbons (C-Ar): These carbons typically resonate in the 120-150 ppm range.[9]

-

C1 (ipso- to CO₂Me): ~131 ppm

-

C2: ~130 ppm

-

C3 (ipso- to CH₂OH): ~140 ppm

-

C4 (ipso- to Br): ~125 ppm (The heavy bromine atom has a notable shielding effect).[10]

-

C5: ~133 ppm

-

C6: ~128 ppm

-

-

Hydroxymethyl Carbon (-CH₂OH): This sp³-hybridized carbon attached to an oxygen will appear around ~64 ppm .

-

Methyl Ester Carbon (-OCH₃): This is the most shielded carbon, appearing far upfield around ~52 ppm .

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| -COOCH₃ | ~3.9 ppm (s, 3H) | ~52 ppm |

| -CH₂OH | ~4.8 ppm (s, 2H) | ~64 ppm |

| Ar-H (ortho to CO₂Me) | ~8.1 ppm (d, 1H) | - |

| Ar-H (meta to CO₂Me) | ~7.9 ppm (dd, 1H) | - |

| Ar-H (ortho to Br) | ~7.7 ppm (d, 1H) | - |

| Ar-C (quaternary) | - | ~125, ~131, ~140 ppm |

| Ar-C (CH) | - | ~128, ~130, ~133 ppm |

| C=O | - | ~166 ppm |

Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar, thermally labile molecules like this compound. It allows for the accurate determination of molecular weight with minimal fragmentation.

Foundational Principles of ESI-MS

The ESI process transfers ions from solution into the gas phase for analysis.[11]

-

Droplet Formation: The sample solution is pumped through a capillary at a high voltage, forming a fine mist of charged droplets.[12]

-

Desolvation: A drying gas (e.g., nitrogen) evaporates the solvent from the droplets, shrinking them and increasing their charge density.

-

Ion Formation: The intense electrostatic repulsion eventually overcomes the droplet's surface tension, releasing protonated analyte molecules (e.g., [M+H]⁺) into the gas phase.[13]

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.

-

Acidify the final solution with 0.1% formic acid.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu). High-resolution mass spectrometry (e.g., on a TOF or Orbitrap analyzer) is essential for accurate mass measurement and elemental composition determination.[16]

-

Predicted Mass Spectrum: Interpretation and Analysis

-

Molecular Formula: C₉H₉BrO₃

-

Monoisotopic Mass: 243.9735 Da

The key feature to identify in the mass spectrum is the molecular ion peak and its characteristic isotopic pattern.

-

Protonated Molecule ([M+H]⁺): The most abundant ion should be the protonated molecule.

-

Expected m/z = 243.9735 (¹²C₉¹H₁₀⁷⁹Br¹⁶O₃)⁺ + 1.0078 (H⁺) = 244.9813

-

-

Bromine Isotopic Pattern: A hallmark of a bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum separated by ~2 Da, with nearly equal intensity.

-

M peak: [C₉H₉⁷⁹BrO₃+H]⁺ at m/z 244.98

-

M+2 peak: [C₉H₉⁸¹BrO₃+H]⁺ at m/z 246.98

-

-

Common Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there is trace salt contamination.

-

[M+Na]⁺: m/z ~266.96

-

-

Potential Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common neutral losses for this molecule could include water (-18 Da) from the hydroxymethyl group or methanol (-32 Da) from the ester.

Summary of Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z (High-Res) | Key Feature |

| [M+H]⁺ | Protonated Molecule (⁷⁹Br) | 244.9813 | Part of a 1:1 doublet |

| [M+2+H]⁺ | Protonated Molecule (⁸¹Br) | 246.9792 | Part of a 1:1 doublet |

| [M+Na]⁺ | Sodium Adduct (⁷⁹Br) | 266.9632 | Isotopic doublet |

References

- 1. ijirset.com [ijirset.com]

- 2. popai.pro [popai.pro]

- 3. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. NMR Basics for the absolute novice [jeolusa.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. scispace.com [scispace.com]

- 14. Rutgers_MS_Home [react.rutgers.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-bromo-3-(hydroxymethyl)benzoate" solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of Methyl 4-bromo-3-(hydroxymethyl)benzoate

Introduction

This compound is a substituted aromatic ester of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents and other functional materials. Its unique substitution pattern, featuring a bromine atom, a hydroxymethyl group, and a methyl ester on the benzene ring, imparts a specific set of physicochemical properties that are crucial for its application. An in-depth understanding of its solubility and stability is paramount for researchers in process development, formulation science, and medicinal chemistry to ensure its effective use and the reliability of experimental outcomes.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on its solubility and stability characteristics. Where specific experimental data for this compound is not publicly available, this guide furnishes detailed, field-proven methodologies for its determination, empowering researchers to generate the necessary data for their specific applications. The protocols described herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.

Compound Profile: this compound

A thorough understanding of the molecular structure and fundamental properties of a compound is the first step in predicting and analyzing its behavior in various environments.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | PubChem |

| Molecular Weight | 245.07 g/mol | Sigma-Aldrich[1] |

| CAS Number | 254746-40-2 | Sigma-Aldrich[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Not available. | --- |

| Boiling Point | Not available. | --- |

| pKa | Not available. | --- |

| LogP (predicted) | 1.6 | PubChem |

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation, and purification. The presence of both a polar hydroxymethyl group and a nonpolar brominated aromatic ring in this compound suggests a nuanced solubility profile.

Theoretical Considerations

The principle of "like dissolves like" provides a foundational basis for predicting solubility. The ester and hydroxymethyl groups can participate in hydrogen bonding with protic solvents, while the brominated benzene ring contributes to van der Waals interactions and potential solubility in non-polar organic solvents.

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[2] It involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Workflow for Equilibrium Solubility Determination:

Sources

A Technical Guide to the Synthesis of Methyl 4-bromo-3-(hydroxymethyl)benzoate: Strategies, Protocols, and Expert Insights

Introduction

Methyl 4-bromo-3-(hydroxymethyl)benzoate (CAS No: 109531-75-3) is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of complex organic compounds.[1][2] Its unique substitution pattern—a bromine atom, a hydroxymethyl group, and a methyl ester on a benzene ring—makes it an invaluable intermediate in medicinal chemistry and materials science. It is particularly prominent in the development of novel pharmaceuticals, including selective inhibitors for various enzymes.[3] This guide provides an in-depth exploration of the primary synthetic strategies for preparing this compound, designed for researchers and drug development professionals. We will delve into the chemical logic behind pathway selection, provide detailed, field-tested protocols, and offer expert insights to ensure successful and reproducible synthesis.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several logical disconnection points, highlighting the most viable starting materials. The primary strategies hinge on either constructing the hydroxymethyl group from a precursor or performing a selective transformation on a molecule already containing the core scaffold.

References

"Methyl 4-bromo-3-(hydroxymethyl)benzoate" as a building block in organic synthesis

An In-depth Technical Guide to Methyl 4-bromo-3-(hydroxymethyl)benzoate: A Versatile Building Block in Modern Organic Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffolding

In the intricate landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. An ideal building block is not merely a passive scaffold but an active participant, offering multiple, orthogonally reactive functional groups that can be addressed selectively. This compound, a trifunctionalized benzene ring, epitomizes this principle. It provides chemists with three distinct handles for molecular elaboration: an aryl bromide poised for carbon-carbon and carbon-heteroatom bond formation, a primary benzylic alcohol ready for oxidation or substitution, and a methyl ester that can be readily transformed into a variety of other functionalities.

This guide provides an in-depth exploration of this compound as a cornerstone intermediate for researchers, particularly those in the fields of medicinal chemistry and materials science. We will dissect its synthesis, analyze its reactivity profile, and present field-proven protocols for its key transformations, demonstrating its utility in the synthesis of high-value compounds.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application.

Table 1: Core Compound Identifiers

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 254746-40-2[1] |

| Molecular Formula | C₉H₉BrO₃[2][3] |

| Molecular Weight | 245.07 g/mol |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)CO[2] |

| InChIKey | YOIIBAQYFWZDPX-UHFFFAOYSA-N[2] |

Table 2: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystal | [4] |

| Melting Point | 121.0 to 125.0 °C | [4] |

| Purity | Typically >97% | [5][6] |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | [5] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [7] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338. | [7] |

Safety Note: As with any halogenated aromatic compound, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[7] All manipulations should be performed in a well-ventilated fume hood.[7]

Synthesis of the Building Block

The most common and industrially viable route to this compound begins with the commercially available 3-bromo-4-methylbenzoic acid. This pathway involves a two-step sequence: esterification of the carboxylic acid followed by selective bromination of the benzylic methyl group and subsequent hydrolysis. A more direct approach involves the reduction of the corresponding aldehyde.

A representative synthesis is outlined below, starting from 3-bromo-4-(dibromomethyl)benzoic acid, which is derived from 3-bromo-4-methylbenzoic acid.

Caption: A common synthetic pathway to the target building block.

This route is advantageous as it utilizes stable and readily available reagents. The silver nitrate-mediated hydrolysis of the dibromomethyl group is a reliable method for aldehyde formation, and the subsequent esterification and reduction steps are standard, high-yielding transformations.[8]

The Trifunctional Reactivity: A Chemist's Toolkit

The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for a modular and predictable approach to molecular construction.

The Aryl Bromide: Gateway to Cross-Coupling

The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[9]

Suzuki-Miyaura Coupling

This reaction enables the formation of a biaryl linkage by coupling the aryl bromide with a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with a multifunctional substrate. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

For the introduction of alkynyl moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst with a copper(I) co-catalyst.[10] The amine base serves both to neutralize the HBr byproduct and to facilitate the formation of the key copper-acetylide intermediate. Copper-free conditions have also been developed to avoid the common side reaction of alkyne homocoupling.[11]

Caption: The dual-catalyst cycle of the Sonogashira reaction.

The Hydroxymethyl Group: A Site for Oxidation and Substitution

The primary benzylic alcohol offers a second vector for diversification.

-

Oxidation: It can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). More forceful oxidation with agents like potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid. This allows for the creation of a dicarboxylic acid derivative or an aldehyde for further elaboration via Wittig or condensation reactions.

-

Protection/Activation: The alcohol can be protected with standard groups (e.g., silyl ethers like TBDMS, or ethers like MOM) to mask its reactivity during transformations at other sites. Alternatively, it can be converted into a good leaving group (e.g., a tosylate or a bromide via Appel reaction) to facilitate SN2 reactions with a variety of nucleophiles.

The Methyl Ester: A Versatile Carboxylic Acid Surrogate

The methyl ester provides a robust, yet readily modifiable, functional group.

-

Hydrolysis: Saponification with a base like NaOH or LiOH in a water/alcohol mixture efficiently converts the ester to the corresponding carboxylic acid. This unmasks a site for amide bond formation (e.g., via EDC/HOBt coupling), further esterification, or other carboxylic acid-specific chemistry.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a diol product.

Application in Target-Oriented Synthesis

The true value of this compound is demonstrated in its application to the synthesis of complex, high-value molecules. It is a key intermediate in the development of selective inhibitors for various biological targets.[5][6] For example, it can serve as a precursor to scaffolds used in the development of kinase inhibitors, where a central aromatic core is decorated with various substituents to achieve potency and selectivity.

Consider the synthesis of a hypothetical kinase inhibitor. A retrosynthetic analysis reveals how our building block provides a key fragment of the final structure.

Caption: Disconnecting a target molecule back to the building block.

Field-Proven Experimental Protocols

The following protocols are representative examples of key transformations and are designed to be self-validating and reproducible.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To synthesize Methyl 3-(hydroxymethyl)-4-(4-methoxyphenyl)benzoate.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

Anhydrous Toluene and Water (10:1 v/v)

-

Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed solvent mixture (Toluene:Water, 10:1) via cannula.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl product.

-

-

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting aryl bromide and the appearance of new aromatic signals corresponding to the methoxyphenyl group.

Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

Objective: To synthesize Methyl 4-bromo-3-formylbenzoate.

-

Reagents & Equipment:

-

This compound (1.0 eq)

-

Activated Manganese Dioxide (MnO₂, 10 eq by weight)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, Celite® pad

-

-

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask.

-

Add activated MnO₂ in one portion. Causality: MnO₂ is a mild, chemoselective oxidant for benzylic alcohols that will not affect the ester or aryl bromide. The reaction is heterogeneous, requiring a large excess of the reagent and vigorous stirring.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude aldehyde.

-

The product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

-

-

Self-Validation: ¹H NMR will show the disappearance of the benzylic -CH₂- signal (~4.7 ppm) and the alcohol proton, and the appearance of a new aldehyde proton signal (~10 ppm).

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature provides a robust platform for the strategic and sequential introduction of molecular complexity. By leveraging well-established transformations such as palladium-catalyzed cross-coupling, oxidation, and ester manipulations, chemists can efficiently access a wide array of complex structures relevant to drug discovery and materials science. This guide has provided the foundational knowledge and practical protocols necessary to confidently incorporate this valuable intermediate into any synthetic program.

References

-

Autech Industry Co., Ltd. Methyl 4-Bromo-3-hydroxybenzoate: Applications and Benefits for Chemical Innovation. Available from: [Link]

-

LookChem. METHYL 4-BROMO-3-HYDROXYBENZOATE Safety Data Sheets(SDS). Available from: [Link]

-

PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available from: [Link]

- Google Patents. Synthesis method for 3-bromine-4-(methylol)methyl benzoate.

-

Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Bromo-3-hydroxybenzoate: Synthesis, Properties, and Applications in Chemical Research. Available from: [Link]

-

Autech Industry Co., Ltd. Exploring Methyl 4-(Bromomethyl)benzoate: Properties and Applications. Available from: [Link]

-

ResearchGate. Table 1 Optimization of the Sonogashira coupling of 4-bromo-3- .... Available from: [Link]

-

ResearchGate. Methyl 4-bromobenzoate. Available from: [Link]

-

PubChemLite. This compound (C9H9BrO3). Available from: [Link]

- Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

PubChemLite. Methyl 3-bromo-4-(hydroxymethyl)benzoate (C9H9BrO3). Available from: [Link]

-

Ratnamani Bio-Chemicals & Pharmaceuticals (P) Ltd. Methyl 3,5-Dibromo-4-Hydroxybenzoate. Available from: [Link]

-

Amerigo Scientific. Methyl 4-bromo-3-methylbenzoate (95%). Available from: [Link]

-

ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available from: [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Suzuki Cross-Coupling with 4-Bromo-2-methylbenzoic Acid. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

IUCr. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available from: [Link]

Sources

- 1. 254746-40-2|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - Methyl 3-bromo-4-(hydroxymethyl)benzoate (C9H9BrO3) [pubchemlite.lcsb.uni.lu]

- 4. Methyl 4-Bromo-3-hydroxybenzoate | 106291-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. lookchem.com [lookchem.com]

- 8. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 4-bromo-3-(hydroxymethyl)benzoate in Modern Medicinal Chemistry

Abstract

Methyl 4-bromo-3-(hydroxymethyl)benzoate, a seemingly unassuming substituted benzene ring, represents a cornerstone scaffold for the construction of complex, biologically active molecules. Its unique trifunctional arrangement—a bromine atom for cross-coupling, a nucleophilic hydroxymethyl group for derivatization, and a methyl ester for modification or hydrolysis—offers medicinal chemists a versatile toolkit for navigating the intricate pathways of drug discovery. This technical guide delves into the synthesis, strategic value, and key applications of this intermediate, providing researchers and drug development professionals with a comprehensive understanding of its potential in developing next-generation therapeutics. We will explore its pivotal role in the synthesis of dual-action receptor antagonists and its broader applicability in constructing novel heterocyclic systems, supported by detailed protocols and mechanistic insights.

Introduction: The Architectural Logic of a Key Building Block

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. This compound (CAS No. 254746-40-2) has emerged as a building block of significant strategic importance due to the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular framework, a crucial aspect in the multi-step syntheses required for modern drug candidates.

The bromine atom, typically at the 4-position, serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the facile introduction of aryl, heteroaryl, or alkyl groups, forming the core biaryl or substituted aromatic structures prevalent in many pharmaceuticals. The 3-positioned hydroxymethyl group provides a primary alcohol functionality, a nucleophilic center ripe for etherification, esterification, or oxidation to an aldehyde, opening up another dimension of synthetic diversification. Finally, the methyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with biological targets, or can be converted to amides and other ester variants. This inherent multifunctionality makes this compound a powerful tool for generating libraries of diverse compounds for structure-activity relationship (SAR) studies.

Synthesis of this compound

A robust and scalable synthesis of the title compound is essential for its widespread application. One common approach involves the selective bromination and subsequent functional group manipulation of a readily available starting material.

Synthetic Protocol: From 3-Bromo-4-methylbenzoic Acid

A patented method outlines a practical route starting from 3-bromo-4-methylbenzoic acid. This multi-step process involves the formation of an intermediate, 3-bromo-4-(dibromomethyl)benzoic acid, which is then converted to 3-bromo-4-formylbenzoic acid. The final steps involve esterification and reduction to yield the desired product.

Step 1: Dibromination of 3-bromo-4-methylbenzoic acid

-

In a suitable reaction vessel, 3-bromo-4-methylbenzoic acid is dissolved in an appropriate solvent.

-

N-Bromosuccinimide (NBS) is added in portions under photochemical reaction conditions.

-

The reaction is monitored for the formation of 3-bromo-4-(dibromomethyl)benzoic acid.

-

Upon completion, the crude product is isolated.

Step 2: Formation of 3-bromo-4-formylbenzoic acid

-

The crude 3-bromo-4-(dibromomethyl)benzoic acid is dissolved in ethanol.

-

An aqueous solution of silver nitrate is added dropwise at elevated temperature (e.g., 50°C).

-

The reaction mixture is stirred for approximately one hour.

-

After cooling, the solid silver bromide is filtered off, and the filtrate is concentrated to yield the crude aldehyde.

Step 3: Esterification and Reduction

-

The crude 3-bromo-4-formylbenzoic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst, to give methyl 3-bromo-4-formylbenzoate.

-

The resulting ester is then selectively reduced at the formyl group using a suitable reducing agent, such as sodium borohydride, to afford this compound.

Application in the Synthesis of Dual Angiotensin-Endothelin Receptor Antagonists

One of the most prominent applications of this compound is in the synthesis of Sparsentan, a dual-acting antagonist of the angiotensin II type 1 (AT1) and endothelin type A (ETA) receptors. This dual antagonism is a promising therapeutic strategy for managing chronic kidney diseases.

Strategic Role in Sparsentan Synthesis

In the synthesis of Sparsentan, this compound serves as a key precursor to one of the biaryl fragments of the final molecule. The synthetic strategy leverages the bromine atom for a Suzuki coupling reaction to construct the central biphenyl core, while the hydroxymethyl group is ultimately transformed into a chloromethyl group, which is then used to alkylate an imidazole moiety.

Experimental Workflow: Synthesis of a Key Biphenyl Intermediate

The following workflow outlines the key transformations involving this compound in the synthesis of a crucial intermediate for Sparsentan.

Caption: Synthetic workflow for a key biphenyl intermediate of Sparsentan.

Detailed Protocol: Alkylation and Suzuki Coupling

Step A: Chlorination of this compound

-

To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride is added dropwise at 0°C.

-

The reaction is stirred at room temperature until completion, monitored by TLC.

-

The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude methyl 4-bromo-3-(chloromethyl)benzoate, which is often used in the next step without further purification.

Step B: Alkylation of 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde

-

The imidazole derivative is dissolved in a polar aprotic solvent such as DMF.

-

A base (e.g., potassium carbonate) is added, followed by the crude methyl 4-bromo-3-(chloromethyl)benzoate.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed.

-

The product, methyl 4-bromo-3-((2-n-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl)benzoate, is isolated by aqueous workup and extraction.

Step C: Suzuki Coupling

-

The brominated intermediate from Step B is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).

-

An appropriate arylboronic acid or ester is added, along with a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., sodium carbonate).

-

The mixture is heated under an inert atmosphere until the coupling reaction is complete.

-

The final biphenyl product is purified by chromatography.

Broader Applications and Future Perspectives